![molecular formula C11H17ClINO2Si B6617910 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine CAS No. 1803583-08-5](/img/structure/B6617910.png)
2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine, also known as CIP, is a heterocyclic organic compound with a wide range of applications in the fields of organic synthesis, catalysis, and medicinal chemistry. This compound is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. CIP is also used for the synthesis of novel compounds for drug discovery and development.
Aplicaciones Científicas De Investigación
2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is used in a variety of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. This compound has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used for the synthesis of novel compounds for drug discovery and development. In addition, this compound has been used as a catalyst in the synthesis of organic compounds, and as a reagent for the synthesis of organometallic compounds.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is not well understood. However, it is known that this compound acts as a catalyst in the synthesis of organic compounds and as a reagent for the synthesis of organometallic compounds. This compound is believed to act as a Lewis acid, which is capable of forming a covalent bond with a Lewis base, such as an alkene, to form a new compound.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. This compound is not known to be toxic or have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine in lab experiments is its low cost and availability. This compound is also relatively easy to synthesize and handle, making it a suitable starting material for a variety of organic synthesis reactions. However, this compound is not as effective as some other catalysts or reagents, and it is not as widely used as other compounds for organic synthesis.
Direcciones Futuras
There are several potential future directions for the use of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine in scientific research. One potential direction is the development of new organic synthesis reactions utilizing this compound as a catalyst. Additionally, this compound could be used as a reagent for the synthesis of novel organometallic compounds. Another potential direction is the development of new pharmaceuticals and agrochemicals utilizing this compound as a starting material. Finally, this compound could be used to develop new catalysts for the synthesis of organic compounds.
Métodos De Síntesis
The synthesis of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is a multi-step process. The first step is the reaction of pyridine with trimethylsilyl chloride and ethyl iodide, to form the this compound intermediate. The intermediate is then reacted with a base, such as potassium carbonate or sodium hydroxide, to form the desired this compound product.
Propiedades
IUPAC Name |
2-[(6-chloro-4-iodopyridin-3-yl)oxymethoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClINO2Si/c1-17(2,3)5-4-15-8-16-10-7-14-11(12)6-9(10)13/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWIKRVXLLLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CN=C(C=C1I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClINO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




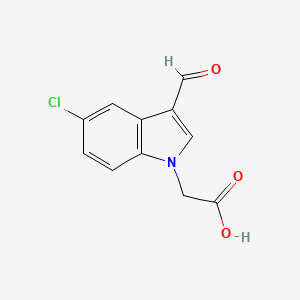
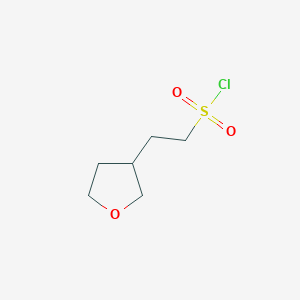
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
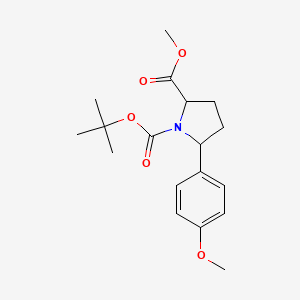

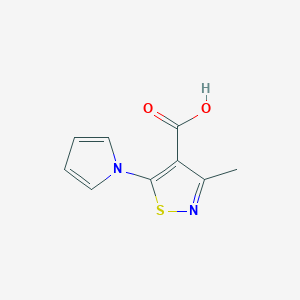

![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
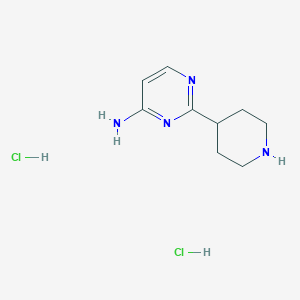
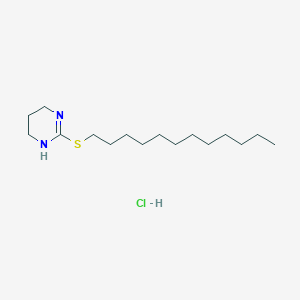
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)